molecular formula C10H7BrFN B1373887 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile CAS No. 749928-88-9

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B1373887
CAS No.: 749928-88-9
M. Wt: 240.07 g/mol
InChI Key: FLVJVGSVWLFBRZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7BrFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring, as well as a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile can be synthesized through a multi-step process involving the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-bromo-2-fluorobenzyl bromide with a cyclopropane derivative in the presence of a strong base, such as sodium hydride, to form the desired cyclopropane ring. The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.

    Oxidation Reactions: Carbonyl derivatives.

    Reduction Reactions: Amine derivatives

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The presence of the bromine and fluorine atoms, as well as the nitrile group, can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

  • 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile
  • 1-(4-Boronophenyl)cyclopropane-1-carbonitrile
  • 1-(5-Bromo-2-fluorophenyl)-1-ethanone

These compounds share structural similarities but differ in the substituents on the phenyl ring or the functional groups attached to the cyclopropane ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and nitrile groups, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVJVGSVWLFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729888
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749928-88-9
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of sodium hydride (60% dispersion in mineral oil, 0.82 g, 20.6 mmol) in DMF (20 mL) cooled to 0° C. was added a solution of (4-bromo-2-fluoro-phenyl)-acetonitrile (2.0 g, 9.35 mmol) from Step 1 above dissolved in THF (10 mL). The reaction was stirred till gas evolution ceased, and then 1,2-dibromoethane (1.8 mL, 20.6 mmol) was added slowly. The reaction was stirred for 30 minutes, and then diluted with 100 mL EtOAc. The solids were removed by filtration, and the organic layer was washed with 100 mL water. The organic layer was dried over MgSO4, and then filtered. The mother liquor was concentrated by rotary evaporation, and the product was distilled under high vacuum (0.3 torr, 45° C.). Yield: 0.98 g, 44%.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of the compound (22.6 g, 23.36 mmol) obtained in Example 14-1), 1-bromo-2-chloroethane (18.9 g, 132 mmol), benzyltriethylammonium chloride (0.48 g, 2.34 mmol), and potassium hydroxide (41.5 g, 739 mmol) in water (40 mL) was stirred at 40° C. for 9 h. The reaction mixture was cooled to room temperature and extracted with ethyl acetate, and the organic layer was washed with water, a 1 M aqueous hydrochloric acid solution, and saturated sodium chloride solution and dried with anhydrous sodium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (Isco Combiflash, 40 g, hexane:ethyl acetate=0:100 to 100:0, gradient) to obtain the title compound (24.6 g, 97%) as a black oily substance.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
97%

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